alpha-Methyldopa sesquihydrate

Catalog No.
S535195
CAS No.
41372-08-1
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyldopa sesquihydrate

CAS Number

41372-08-1

Product Name

alpha-Methyldopa sesquihydrate

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

CJCSPKMFHVPWAR-JTQLQIEISA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
1 to 10 mg/mL at 73 °F (NTP, 1992)
Sol in water @ 25 °C: approx 10 mg/ml /D-form/
Sol in water @ 25 °C: approx 18 mg/ml /DL-form/
In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids
Soluble in isopropanol, ethanol, and water.
10mg/mL at 25 °C

Synonyms

Aldomet, alpha Methyl L Dopa, alpha Methyldopa, alpha-Methyl-L-Dopa, alpha-Methyldopa, Alphamethyldopa, Apo Methyldopa, Apo-Methyldopa, Dopamet, Dopegit, Dopegyt, Dopergit, Hydopa, Meldopa, Methyldopa, Methyldopate, Nu Medopa, Nu-Medopa, Sembrina

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N

Description

The exact mass of the compound Methyldopa is 476.2006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alpha-Methyldopa sesquihydrate is a hydrated form of alpha-methyldopa, a centrally acting sympatholytic agent and antihypertensive medication. It is chemically represented as C20H32N2O11 and has a molecular weight of approximately 476.48 g/mol. This compound is a prodrug that requires biotransformation to exert its therapeutic effects. The active form of the drug is derived from its metabolism into alpha-methylnorepinephrine, which acts as an agonist at alpha-2 adrenergic receptors .

Methyldopa is generally well-tolerated, but some side effects can occur, including drowsiness, fatigue, and dizziness []. In rare cases, more serious side effects like liver problems or low blood cell counts can develop [, ]. Methyldopa is contraindicated in individuals with a history of hypersensitivity to the drug [].

Data on Toxicity:

The oral median lethal dose (LD50) of methyldopa in rats is reported to be 1 g/kg [].

Understanding the Antihypertensive Effect

The exact mechanism by which Methyldopa lowers blood pressure is not fully understood, but research suggests it involves several pathways:

  • Central nervous system (CNS) effect

    Methyldopa crosses the blood-brain barrier and is converted to a neurotransmitter called alpha-methylnorepinephrine (alpha-MNE). Alpha-MNE is thought to act in the brainstem, reducing sympathetic nervous system activity, which leads to vasodilation (relaxation of blood vessels) and ultimately lowers blood pressure .

  • Dopamine precursor

    Methyldopa is structurally similar to the amino acid L-DOPA, a precursor to the neurotransmitter dopamine. Some research suggests Methyldopa competes with L-DOPA for uptake into cells, potentially affecting dopamine levels and contributing to its antihypertensive effect, though the exact role of dopamine in this process remains unclear .

Further research is ongoing to elucidate the complete picture of Methyldopa's mechanism of action, potentially leading to the development of more targeted antihypertensive medications.

Potential Use in Preeclampsia Management

Preeclampsia is a pregnancy complication characterized by high blood pressure and other symptoms. Methyldopa is considered a first-line treatment for hypertension during pregnancy due to its established safety profile for both mother and fetus .

  • Improving placental function

    Preeclampsia is associated with impaired blood flow to the placenta, which can affect fetal development. Some research suggests Methyldopa might improve placental blood flow, potentially benefiting fetal health .

  • Reducing oxidative stress

    Preeclampsia is also linked to increased oxidative stress, which can damage cells. Some studies suggest Methyldopa might have antioxidant properties, potentially mitigating this damage .

Further research is needed to confirm these potential benefits and establish Methyldopa's role in managing the various aspects of preeclampsia.

Exploring Use in Other Conditions

Given its mechanism of action on the central nervous system, research is investigating the potential use of Methyldopa for conditions beyond blood pressure control. Some areas of exploration include:

  • Parkinson's disease

    As Methyldopa can affect dopamine levels, studies are investigating its potential role in managing Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency .

  • Anxiety

    Some research suggests Methyldopa might have anxiolytic (anxiety-reducing) effects, potentially offering therapeutic benefits for anxiety disorders .

Alpha-Methyldopa undergoes several metabolic transformations in the body:

  • Conversion to Alpha-Methylnorepinephrine: The primary metabolic pathway involves the conversion of alpha-methyldopa to alpha-methylnorepinephrine via dopamine beta-hydroxylase activity.
  • Formation of Other Metabolites: Other metabolites include 3-O-methyl-alpha-methyldopa and 3,4-dihydroxyphenylacetone, which are further conjugated in the liver to form sulfate conjugates .

The biological activity of alpha-methyldopa is primarily linked to its action on the central nervous system. It works by:

  • Binding to Alpha-2 Adrenergic Receptors: This binding inhibits adrenergic neuronal outflow, leading to reduced sympathetic tone and vasodilation.
  • Lowering Blood Pressure: The net effect results in decreased blood pressure, making it particularly useful for managing hypertension in various patient populations, including pregnant women .

Additionally, it may exhibit some central nervous system side effects such as depression and anxiety due to its pharmacological profile .

Alpha-Methyldopa can be synthesized through several methods:

  • Chemical Synthesis: The synthesis typically involves the reaction of 3,4-dihydroxyphenylalanine with methylating agents.
  • Hydration Process: The sesquihydrate form is obtained through controlled hydration processes during the crystallization phase.

The specific conditions and reagents used can vary based on the desired purity and yield of the final product .

Alpha-Methyldopa sesquihydrate is primarily used in:

  • Hypertension Management: It is effective in treating high blood pressure, especially in pregnant women and patients with renal insufficiency.
  • Intravenous Therapy: It can be administered intravenously for acute hypertensive crises when oral administration is not feasible .

Despite newer antihypertensive agents being available, alpha-methyldopa remains a valuable option in specific clinical scenarios.

Alpha-Methyldopa has several notable interactions:

  • Drug Interactions: It may interact with other antihypertensives, enhancing their effects or leading to additive hypotension.
  • Central Nervous System Effects: Concurrent use with other central nervous system depressants may exacerbate sedation or depressive symptoms .

Monitoring for potential interactions is essential when prescribing this medication.

Several compounds share similarities with alpha-methyldopa in terms of structure or pharmacological activity. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Features
ClonidineSimilar receptor actionAntihypertensiveMore potent alpha-2 agonist
GuanfacineSimilar receptor actionAntihypertensiveLonger duration of action
MethysergideSimilar structureMigraine prophylaxisSerotonin receptor antagonist

Uniqueness of Alpha-Methyldopa

Alpha-methyldopa's unique profile lies in its specific use during pregnancy and its prodrug nature that requires metabolic activation. Unlike other antihypertensives that may have broader mechanisms or different receptor targets, alpha-methyldopa's action is primarily centered on central nervous system modulation through alpha-2 adrenergic receptors.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992)
Solid

Color/Form

Minute, anhyd crystals from methanol
WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

211.08445790 g/mol

Monoisotopic Mass

211.08445790 g/mol

Heavy Atom Count

15

Taste

ALMOST TASTELESS

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

572 °F approximately (decomposes) (NTP, 1992)
>300
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M4R0H12F6M
56LH93261Y

Related CAS

27289-76-5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (20%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (20%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Methyldopa is indicated for the management of hypertension as monotherapy or in combination with hydrochlorothiazide. Methyldopa injection is used to manage hypertensive crises.
FDA Label

Livertox Summary

Methyldopa (alpha-methyldopa or α-methyldopa) is a centrally active sympatholytic agent that has been used for more than 50 years for the treatment of hypertension. Methyldopa has been clearly linked to instances of acute and chronic liver injury that can be severe and even fatal.

Drug Classes

Antihypertensive Agents

Therapeutic Uses

Adrenergic alpha-Agonists; Antihypertensive Agents; Sympatholytics
Methyldopa is indicated in the treatment of moderate to severe hypertension, including that complicated by renal disease. /Included in US product labeling/
Methyldopa is an effective antihypertensive agent when given in conjunction with a diuretic.
THE USUAL INITIAL DOSE OF METHYLDOPA IS 250 MG TWICE DAILY, AND THERE APPEARS TO BE LITTLE ADDNL EFFECT WITH DOSES OVER 2 G.
For more Therapeutic Uses (Complete) data for METHYLDOPA (6 total), please visit the HSDB record page.

Pharmacology

Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.

MeSH Pharmacological Classification

Sympatholytics

Mechanism of Action

The exact mechanism of methyldopa is not fully elucidated; however, the main mechanisms of methyldopa involve its actions on alpha-adrenergic receptor and the aromatic L-amino acid decarboxylase enzyme, to a lesser extent. The sympathetic outflow is regulated by alpha (α)-2 adrenergic receptors and imidazoline receptors expressed on adrenergic neurons within the rostral ventrolateral medulla. Methyldopa is metabolized to α‐methylnorepinephrine via dopamine beta-hydroxylase activity and, consequently, alpha-methylepinephrine via phenylethanolamine-N-methyltransferase activity. Mediating the therapeutic effects of methyldopa, α‐methylnorepinephrine and α-methylepinephrine active metabolites are agonists at presynaptic alpha-2 adrenergic receptors in the brainstem. Stimulating alpha-2 adrenergic receptors results in the inhibition of adrenergic neuronal outflow and attenuation of norepinephrine release in the brainstem. Consequently, the output of vasoconstrictor adrenergic signals to the peripheral sympathetic nervous system is reduced, leading to a reduction in blood pressure. The L-isomer of alpha-methyldopa also reduces blood pressure by inhibiting aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase, which is an enzyme responsible for the syntheses of dopamine and serotonin. Inhibiting this enzyme leads to depletion of biogenic amines such as norepinephrine. However, inhibition of aromatic L-amino acid decarboxylase plays a minimal role in the blood-pressure‐lowering effect of methyldopa.
METHYLDOPA...HAS HYPOTENSIVE ACTION INDEPENDENT OF ITS ANTIADRENERGIC ACTIONS; THIS IS PROBABLY PARTLY CENTRAL DEPRESSANT ACTION @ VASOMOTOR CENTER & PARTLY PERIPHERAL ACTION OF UNKNOWN MECHANISM.
... Alpha-methylnorepinephrine acts in the brain to inhibit adrenergic neuronal outflow from the brainstem, and this central effect is principally responsible for its antihypertensive action.
IN CONSCIOUS RENAL HYPERTENSIVE RATS ALPHA-METHYLDOPA PRODUCED A LONG-LASTING FALL IN BLOOD PRESSURE WHICH WAS PARTIALLY ATTENUATED BY PRETREATMENT WITH NALTREXONE (5 MG/KG SC). PRETREATMENT WITH ANTISERUM TO BETA-ENDORPHIN APPLIED LOCALLY, ALSO BLOCKED THE DEPRESSOR RESPONSE. THESE RESULTS SUGGEST THAT THE FALL IN BLOOD PRESSURE OBSERVED AFTER ALPHA-METHYLDOPA AND ITS ACTIVE METABOLITE ALPHA-METHYLNORADRENALINE INVOLVES A BETA-ENDORPHIN LIKE PEPTIDE; A POSSIBLE SITE OF ACTION IS THE NUCLEUS TRACTUS SOLITARII.
A REVIEW ON THE MECHANISM OF ACTION.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

41372-08-1

Absorption Distribution and Excretion

Methyldopa is incompletely absorbed from the gastrointestinal tract following oral administration. In healthy individuals, the inactive D-isomer is less readily absorbed than the active L-isomer. The mean bioavailability of methyldopa is 25%, ranging from eight to 62%. Following oral administration, about 50% of the dose is absorbed and Tmax is about three to six hours.
Approximately 70% of absorbed methyldopa is excreted in the urine as unchanged parent drug (24%) and α-methyldopa mono-O-sulfate (64%), with variability.3-O-methyl-α-methyldopa accounted for about 4% of urinary excretion products. Other metabolites like 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine are also excreted in urine. Unabsorbed drug is excreted in feces as the unchanged parent compound. After oral doses, excretion is essentially complete in 36 hours. Due to attenuated excretion in patients with renal failure, accumulation of the drug and its metabolites may occur, possibly leading to more profound and prolonged hypotensive effects in these patients.
The apparent volume of distribution ranges between 0.19 and 0.32L/kg and the total volume of distribution ranges from 0.41 to 0.72L/kg. Since methyldopa is lipid-soluble, it crosses the placental barrier, appears in cord blood, and appears in breast milk.
The renal clearance is about 130 mL/min in normal subjects and is decreased in patients with renal insufficiency.
(14)C-METHYLDOPA ADMIN ORALLY TO HYPERTENSIVE PT IS RECOVERED EQUALLY FROM URINE & FECES; PRODUCT IN FECES IS UNCHANGED METHYLDOPA, & IN URINE METHYLDOPA & ITS ETHEREAL SULFATE, TOGETHER WITH SMALL AMT OF 3-O-METHYL-METHYLDOPA & METHYLDOPAMINE.
METHYLDOPA CROSSES THE PLACENTA...
Methyldopa is partially absorbed from the GI tract. The degree of absorption varies among individuals and in the same patient from day to day, but generally about 50% of an oral dose is absorbed.

Metabolism Metabolites

Two isomers of methyldopa undergo different metabolic pathways. L-α-methyldopa is biotransformed to its pharmacologically active metabolite, alpha-methylnorepinephrine. Methyldopa is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate. Its other metabolites also include 3-O-methyl-α-methyldopa; 3,4-dihydroxyphenylacetone; α-methyldopamine; and 3-O-methyl-α-methyldopamine. These metabolites are further conjugated in the liver to form sulfate conjugates. After intravenous administration, the most prominent metabolites are alpha-methyldopamine and the glucuronide of dihydroxyphenylacetone, along with other uncharacterized metabolites. D-α-methyldopa, which is the inactive isomer of methyldopa, is also metabolized to 3-O-methyl-α-methyldopa and 3,4-dihydroxyphenylacetone to a minimal extent; however, there are no amines (α-methyldopamine and 3-O-methyl-α-methyldopamine) formed.
METHYLDOPA YIELDS 3,4-DIHYDROXY-ALPHA-METHYLPHENETHYLAMINE, 3,4-DIHYDROXY-ALPHA-METHYL-L-PHENYLALANINE-O-SULFATE, & 4-HYDROXY-3-METHOXY-ALPHA-METHYL-L-PHENYLALANINE IN MAN. /FROM TABLE/
METHYLDOPA...UNDERGOES DECARBOXYLATION & BETA-HYDROXYLATION IN MOUSE & RABBIT BRAIN TO YIELD ALPHA-METHYLNORADRENALINE.
...ADMIN IP TO RATS (14)C-METHYLDOPA IS EXCRETED IN URINE AS...3-O-METHYL-METHYLDOPA (14%), METHYLDOPAMINE & ITS CONJUGATES (2%), 3-O-METHYL-METHYLDOPAMINE & ITS CONJUGATES (6%), 3-METHOXY-4-HYDROXYPHENYLACETONE (6%), & 3,4-DIHYDROXYPHENYLACETONE (10%).
A REVIEW ON THE METAB OF ALPHA-METHYLDOPA.
Hepatic, extensively metabolized. The known urinary metabolites are: a-methyldopa mono-0-sulfate; 3-0-methyl-a-methyldopa; 3,4-dihydroxyphenylacetone; a-methyldopamine; 3-0-methyl-a-methyldopamine and their conjugates. Route of Elimination: Methyldopa is extensively metabolized. The known urinary metabolites are: alpha-methyldopa mono-O-sulfate; 3-0-methyl-alpha-methyldopa; 3,4-dihydroxyphenylacetone; alpha-methyldopamine; 3-0-methyl-alpha-methyldopamine and their conjugates. Approximately 70 percent of the drug which is absorbed is excreted in the urine as methyldopa and its mono-O-sulfate conjugate. Methyldopa crosses the placental barrier, appears in cord blood, and appears in breast milk. Half Life: The plasma half-life of methyldopa is 105 minutes.

Associated Chemicals

Methyldopa sesquihydrate;41372-08-1

Wikipedia

Methyldopa
3,3'-Diindolylmethane

Drug Warnings

Methyldopa should be used with caution in patients with a history of previous liver disease or dysfunction and is not recommended for use in patients with pheochromocytoma. Methyldopa is contraindicated in patients with active hepatic disease, such as acute hepatitis and active cirrhosis, and in patients in whom previous methyldopa therapy was associated with liver abnormalities or direct Coombs' positive hemolytic anemia. Methyldopa is contraindicated in patients receiving monoamine oxidase (MAO) inhibitors.
Patients who are receiving methyldopa and who undergo dialysis may occasionally become hypertensive after the dialysis, since the drug is dialyzable.
Positive direct antiglobulin (Coombs') test results have been reported in about 10-20% of patients receiving methyldopa, usually after 6-12 months of therapy. This phenomenon is dose related, with the lowest incidence in patients receiving 1 g or less of methyldopa daily. In most patients, a postive Coombs' test associated with mehtyldopa therapy is not clinically important. Reversal of the positive Coombs' test occurs within weeks to months after discontinuance of the drug and usually becomes negative within 6 months. Hemolytic anemia has only rarely occurred, although 2 deaths have been reported in patients with methyldopa-induced hemolytic anemia. If anemia or a positive Coombs' test occurs, appropriate laboratory studies should be performed to determine if hemolysis is present; if there is evidence of hemolytic anemia, the drug should be discontinued. Discontinuance of the drug alone or initiation of corticosteroid therapy has produced remission of methyldopa-induced hemolytic anemia.
Nasal congestion occurs commonly in patients receiving methyldopa. Decreased libido and impotence frequently occur in males during therapy with the drug.
For more Drug Warnings (Complete) data for METHYLDOPA (16 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of methyldopa is 105 minutes. Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes.
The drug is ... eliminated with a half-life of about 2 hr. ... The half-life of methyldopa is prolonged to 4-6 hr in patients with renal failure.
DISAPPEARANCE OF THE DRUG FROM PLASMA AFTER IV ADMIN IS BIPHASIC, & THE TERMINAL HALF-TIME OF ELIMINATION FROM PLASMA IS ABOUT 2 HOURS. RENAL EXCRETION ACCOUNTS FOR ABOUT TWO THIRDS OF THE CLEARANCE OF DRUG FROM PLASMA.
IN PT WITH SEVERELY IMPAIRED RENAL FUNCTION, ONLY ABOUT 50% OF DRUG IS EXCRETED DURING EARLY PHASE (T/2= 3 1/2 HR), & SOME ACCUMULATION CAN OCCUR DURING CHRONIC ADMIN... BOTH TOTAL QUANTITY ABSORBED & DISTRIBUTION OF METABOLITES IN URINE CAN VARY CONSIDERABLY IN DIFFERENT INDIVIDUALS & IN SAME PT FROM DAY TO DAY.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Pfister, Stein, US patent 2,868,818 (1959 to Merck & Co). Resolution: Jones et al, US patent 3,158,648 (1964 to Merck & Co); Compare Slates et al, J Org Chem 29, 1424 (1964). ... Synth from asymmetric intermediates: Reinhold et al, J Org Chem 33, 1209 (1968).
The product of the reaction of 3,4-dimethoxyphenylacetonitrile with sodium ethoxide is hydrolyzed with acid to give 3,4-dimethoxyphenylacetone. This is reacted with ammonium carbonate and potassium cyanide to form a substituted hydantoin intermediate which, on alkaline hydrolysis, yields racemic methyldopa. The acetylated form of this racemate is resolved using (-)-alpha-methylbenzylamine. The isolated acetylated (-)-methyldopate salt is deacetylated with base and treated with mineral acid to liberate (-)-methyldopa. US Pat 2,868,818

General Manufacturing Information

L-Tyrosine, 3-hydroxy-.alpha.-methyl-: INACTIVE

Analytic Laboratory Methods

METHYLDOPA WAS CHROMATOGRAPHED ON THIN-LAYER PLATES USING DIPHENYLAMINE AS A DETECTOR. SAMPLE WAS PLACED ON SILICA GEL 60F 254 THIN-LAYER PLATES & CHROMATOGRAPHED, IF POSSIBLE WITH AN ACIDIC MOBILE PHASE.
SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF METHYLDOPA IS DESCRIBED IN WHICH IT FORMS COLORED COMPLEX WITH CHLORANIL @ PH 9 WITH MAX ABSORPTION @ 358 NM.

Clinical Laboratory Methods

A METHOD IS DESCRIBED USING REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & ELECTROCHEMICAL DETECTION FOR DETERMINATION OF MULTIPLE CATECHOLAMINES & THEIR CATECHOL METABOLITES IN PLASMA OR BRAIN TISSUE. ION-PAIRING CHROMATOGRAPHY WITH HNO3 OR TCA AS THE MOBILE PHASE PERMITTED SEPARATION & QUANTITATION OF ALPHA-METHYLDOPA.
A GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR DETERMINATION OF ALPHA-METHYLDOPA IN BLOOD & URINE INVOLVES STABLE ISOTOPE DILUTION USING ALPHA-TRIDEUTERIO-METHYLDOPA AS INTERNAL STD. REVERSE PHASE CHROMATOGRAPHY ON SMALL COLUMNS OF LIPIDEX 5000 IS USED TO REMOVE LIPIDS FROM PLASMA EXTRACTS & FOR PURIFICATION OF URINE SAMPLES PRIOR TO THEIR DERIVATIZATION.

Storage Conditions

Methyldopa oral suspension should be stored in tight, light-resistant containers at a temperature less than 26 °C and protected from freezing. Methyldopa tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably at 15-30 °C.

Interactions

LEVODOPA...REPORTED TO AUGMENT ANTIHYPERTENSIVE EFFECT OF METHYLDOPA IN MAN.
ACUTE HYPOTENSIVE EFFECT OF METHYLDOPA HAS BEEN REPORTED TO BE ABOLISHED BY PRETREATMENT WITH RESERPINE, IMIPRAMINE, & INTRAVENTRICULAR 6-HYDROXYDOPAMINE, & TO BE ENHANCED BY MONOAMINE OXIDASE INHIBITOR TRANYLCYPROMINE. HYPOTENSION...BLOCKED BY INTRAVENTRICULAR ADMIN OF SMALL DOSE OF PHENTOLAMINE...
METHYLDOPA...REPORTED TO AUGMENT AMPHETAMINE-INDUCED HYPERACTIVITY IN MICE...
PHENOBARBITAL REPORTEDLY MAY INDUCE METABOLISM OF METHYLDOPA WHEN THESE AGENTS ARE ADMIN CONCURRENTLY. ... RELATED DRUGS--OTHER BARBITURATES WOULD BE EXPECTED TO ACT SIMILARLY TO PHENOBARBITAL.
For more Interactions (Complete) data for METHYLDOPA (18 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY STABLE IN BOTH LIGHT & AIR
Methyldopa is decomposed by oxidizing agents.

Dates

Modify: 2023-08-15
1: Dunnick JK, Elwell MR. Toxicity studies of amphetamine sulfate, ampicillin trihydrate, codeine, 8-methoxypsoralen, alpha-methyldopa, penicillin VK and propantheline bromide in rats and mice. Toxicology. 1989 Jun 1;56(2):123-36. PubMed PMID: 2499954.
2: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1989 Mar;348:1-184. PubMed PMID: 12704436.
3: Funk F, Canclini C, Geisser P. Interactions between iron(III)-hydroxide polymaltose complex and commonly used medications / laboratory studies in rats. Arzneimittelforschung. 2007;57(6A):370-5. PubMed PMID: 17691586.
4: Burckhardt-Herold S, Klotz J, Funk F, Büchi R, Petrig-Schaffland J, Geisser P. Interactions between iron(III)-hydroxide polymaltose complex and commonly used drugs / simulations and in vitro studies. Arzneimittelforschung. 2007;57(6A):360-9. PubMed PMID: 17691585.

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